2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran

Antimalarial drug discovery Plasmodium falciparum Natural product bioassay

2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran (synonym: 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran; abbreviated ABF) is a naturally occurring 2-arylbenzofuran with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol. It has been isolated from multiple plant species including Artemisia indica, Sophora fraseri, and Sophora tonkinensis.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B12442422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=C(C=C(C=C4)O)O
InChIInChI=1S/C15H10O5/c16-9-1-2-10(11(17)5-9)13-3-8-4-14-15(19-7-18-14)6-12(8)20-13/h1-6,16-17H,7H2
InChIKeyUACAJEAOMACMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran (ABF) – Core Identity, Natural Sources, and Procurement-Relevant Characteristics


2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran (synonym: 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran; abbreviated ABF) is a naturally occurring 2-arylbenzofuran with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol [1]. It has been isolated from multiple plant species including Artemisia indica, Sophora fraseri, and Sophora tonkinensis [2]. ABF is classified as a polyketide flavonoid (LIPID MAPS category: Other Flavonoids [PK1216]) and carries the ChEBI ID CHEBI:196250 [1]. The compound is recognized as a marker constituent in the standardized Sophora tonkinensis extract SKI3301, which is under development as an herbal medicine for asthma [3]. Its CAS Registry Number is 67121-26-0 [1].

Why In-Class Substitution Is Inappropriate for 2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran


ABF belongs to the 2-arylbenzofuran subclass and co-occurs with structurally related pterocarpans (e.g., maackiain) and isoflavanones (e.g., sophoranone) in the same plant extracts. Despite their co-isolation, these compounds exhibit markedly different pharmacokinetic behaviors and bioactivity profiles. ABF demonstrates linear pharmacokinetics over an oral dose range of 200–1000 mg/kg of Sophora tonkinensis extract, whereas its close co-constituent maackiain exhibits non-linear absorption due to gastrointestinal saturation [1]. Additionally, ABF shows no significant gender-dependent pharmacokinetic variation, unlike maackiain, which displays a statistically significant gender difference in rats [1]. In antimalarial assays, ABF (EC₅₀ 2.70 × 10⁻⁵ g/mL) is approximately 1.7-fold more potent than maackiain (EC₅₀ 4.70 × 10⁻⁵ g/mL) against Plasmodium falciparum K1 strain, yet markedly less potent than the flavonoid exiguaflavone A (EC₅₀ 4.60 × 10⁻⁶ g/mL) from the same Artemisia indica source [2]. These quantitative disparities confirm that in-class analogs cannot be freely interchanged without compromising experimental reproducibility or therapeutic outcome projections.

2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran: Quantitative Differentiation Evidence Against Closest Analogs


Antimalarial Potency: ABF vs. Co-Isolated Maackiain and Exiguaflavones from Artemisia indica

In a head-to-head activity-guided fractionation study of Artemisia indica stems, ABF (compound 4) was tested alongside maackiain (compound 3) and the exiguaflavones A and B against the Plasmodium falciparum K1 multidrug-resistant strain. ABF exhibited an EC₅₀ of 2.70 × 10⁻⁵ g/mL (1.00 × 10⁻⁴ M), while maackiain showed an EC₅₀ of 4.70 × 10⁻⁵ g/mL (1.65 × 10⁻⁴ M) [1]. Thus, ABF is approximately 1.74-fold more potent than maackiain on a mass-concentration basis and 1.65-fold more potent on a molar basis. In the same assay, exiguaflavone A (EC₅₀ 4.60 × 10⁻⁶ g/mL; 1.08 × 10⁻⁵ M) was approximately 5.9-fold more potent than ABF [1]. The crude MeOH extract EC₅₀ was 6.60 × 10⁻⁶ g/mL, serving as a baseline for purification enrichment [1].

Antimalarial drug discovery Plasmodium falciparum Natural product bioassay

Oral Pharmacokinetic Linearity: ABF Maintains Dose-Proportional Exposure Unlike Maackiain and Trifolirhizin

In a rat pharmacokinetic study of the standardized Sophora tonkinensis extract SKI3301, ABF exhibited linear pharmacokinetics following oral administration over a dose range of 200–1000 mg/kg of extract. In contrast, both trifolirhizin (TF) and maackiain (Maack) displayed non-linear pharmacokinetics due to saturation of gastrointestinal absorption at higher oral doses [1]. After intravenous administration (5–20 mg/kg extract), all four marker compounds—TF, Maack, sophoranone (SPN), and ABF—showed dose-proportional AUCs, confirming that the non-linearity for TF and Maack is specific to the oral absorption process [1]. The linear oral PK profile of ABF simplifies dose selection and reduces the risk of unpredictable systemic exposure in preclinical models.

Pharmacokinetics Oral bioavailability Dose proportionality

Gender-Independent Pharmacokinetics: ABF Eliminates Sex-Based Variability Observed with Maackiain

The same rat pharmacokinetic study compared male and female Sprague-Dawley rats after oral administration of SKI3301 extract. ABF pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) were not significantly different between sexes. Similarly, TF and SPN showed no gender effect. However, maackiain exhibited a statistically significant gender difference in pharmacokinetics [1]. This differential gender sensitivity is a distinct liability for maackiain in preclinical models where both sexes must be used, and it supports the selection of ABF when sex-independent pharmacokinetic behavior is required.

Gender differences in pharmacokinetics Preclinical safety Metabolism

Structural Differentiation: Methylenedioxy Substitution Pattern Distinguishes ABF from Common 2-Arylbenzofuran Analogs

ABF possesses a 5,6-methylenedioxy substitution on the benzofuran core combined with a 2',4'-dihydroxy substitution on the pendant phenyl ring. This distinguishes it from close structural analogs such as moracin B (which lacks the methylenedioxy group and has a 3',5'-dihydroxy substitution pattern), sainfuran (which has a methoxy group at the 6-position instead of the methylenedioxy bridge), and ebenfuran I (which carries a 4'-methoxy group) [1]. The KNApSAcK similarity analysis indicates that these analogs share 95.45% structural similarity with ABF, yet the presence and position of the methylenedioxy moiety is a critical determinant of both metabolic stability and target engagement in benzofuran-based bioactives [2]. The methylenedioxy group is known to modulate cytochrome P450 metabolism and can function as a hydrogen-bond acceptor in ligand–protein interactions [2].

Chemical scaffold analysis Structure-activity relationship Benzofuran natural products

Extract-Mediated Absorption Enhancement: ABF Bioavailability Is Significantly Increased in Phytochemical Matrix vs. Pure Compound

The absorptions of TF, Maack, SPN, and ABF in the SKI3301 extract were all increased relative to those of the respective pure forms, attributed to increased solubility and/or decreased metabolism conferred by other extract components [1]. While this phenomenon was observed across all four marker compounds, ABF is unique in also maintaining linear pharmacokinetics after oral dosing of the extract (200–1000 mg/kg), unlike Maack and TF which show saturable absorption despite the solubility enhancement [1]. This suggests that ABF's absorption is not limited by intestinal transporter or metabolic capacity within the tested dose range, making it the most predictably bioavailable constituent among the four markers in this extract formulation.

Bioavailability enhancement Phytochemical synergy Formulation development

Optimal Deployment Scenarios for 2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran Based on Quantitative Differentiation Evidence


Antimalarial Hit-to-Lead Screening with Defined Potency Benchmarks

ABF is suitable as a moderate-potency starting point (EC₅₀ 2.70 × 10⁻⁵ g/mL; 1.00 × 10⁻⁴ M against P. falciparum K1) in antimalarial discovery programs. It offers a 1.74-fold potency advantage over its co-isolated pterocarpan comparator maackiain (EC₅₀ 4.70 × 10⁻⁵ g/mL) while serving as a less potent but structurally distinct alternative to the more active exiguaflavone scaffold [1]. Researchers seeking a benzofuran-based antimalarial chemotype with confirmed, reproducible in vitro activity against a multidrug-resistant strain can use ABF as a validated reference compound.

Preclinical In Vivo Efficacy Studies Requiring Predictable Oral Exposure

The linear pharmacokinetics of ABF over a 5-fold oral dose range (200–1000 mg/kg extract) make it the preferred marker compound for in vivo pharmacological studies using Sophora tonkinensis standardized extracts [1]. Unlike maackiain and trifolirhizin, whose non-linear absorption complicates dose selection and exposure prediction, ABF provides dose-proportional systemic exposure that simplifies study design and data interpretation in asthma or inflammation models.

Sex-Independent Preclinical Safety and Toxicology Assessment

ABF exhibits no significant gender-dependent pharmacokinetic variation in rats, in contrast to maackiain, which shows statistically significant sex-based differences [1]. This property makes ABF the compound of choice for preclinical toxicology programs where both male and female animals must be included per regulatory guidelines, eliminating the confounding variable of sex-dependent systemic exposure.

Structure-Activity Relationship (SAR) Exploration of Methylenedioxy Benzofurans

The 5,6-methylenedioxy substitution pattern of ABF distinguishes it from the more common methoxy- and hydroxy-substituted 2-arylbenzofurans (e.g., moracin B, sainfuran, ebenfuran I) that share 95.45% structural similarity [1]. Procurement of ABF enables SAR studies investigating the impact of the methylenedioxy bridge on metabolic stability, target binding, and pharmacological selectivity relative to analogs lacking this functionality.

Quote Request

Request a Quote for 2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.